12H-Acenaphtho(4,5-a)carbazole
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Overview
Description
12H-Acenaphtho(4,5-a)carbazole: is a polycyclic aromatic hydrocarbon that consists of a carbazole moiety fused with an acenaphthene unit. This compound is known for its interesting photophysical and electronic properties, making it a subject of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Acenaphtho(4,5-a)carbazole typically involves the regioselective dilithiation of carbazole derivatives. One common method includes the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring, followed by electrophilic trapping to introduce the desired functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar regioselective dilithiation techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 12H-Acenaphtho(4,5-a)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and hydroxylated compounds .
Scientific Research Applications
Chemistry: 12H-Acenaphtho(4,5-a)carbazole is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent photophysical properties .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, this compound is utilized in the production of advanced materials, including polymers and sensors .
Mechanism of Action
The mechanism by which 12H-Acenaphtho(4,5-a)carbazole exerts its effects involves interactions with specific molecular targets. For instance, in photophysical applications, the compound’s ability to undergo photo-induced electron transfer processes is crucial. This involves the transfer of electrons from the electron-rich carbazole moiety to electron-deficient acceptors, facilitating various applications in sensing and detection .
Comparison with Similar Compounds
Carbazole: A simpler structure with similar photophysical properties.
Acenaphthene: Another polycyclic aromatic hydrocarbon with distinct electronic properties.
Indolocarbazoles: Compounds with extended conjugation and enhanced stability.
Uniqueness: 12H-Acenaphtho(4,5-a)carbazole stands out due to its unique fused-ring structure, which imparts distinct electronic and photophysical characteristics. This makes it particularly valuable in applications requiring high stability and efficient electron transfer .
Properties
CAS No. |
213-32-1 |
---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
12-azahexacyclo[14.6.1.02,14.05,13.06,11.019,23]tricosa-1(22),2(14),3,5(13),6,8,10,15,19(23),20-decaene |
InChI |
InChI=1S/C22H15N/c1-2-7-20-16(5-1)18-11-10-15-17-6-3-4-13-8-9-14(21(13)17)12-19(15)22(18)23-20/h1-7,10-12,23H,8-9H2 |
InChI Key |
NXRKIYVMAWJLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=CC4=C3NC5=CC=CC=C45)C6=CC=CC1=C26 |
Origin of Product |
United States |
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